3,4-Bis(2-methylpropoxy)cyclobut-3-ene-1,2-dione
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Overview
Description
3,4-Bis(2-methylpropoxy)cyclobut-3-ene-1,2-dione is a chemical compound known for its unique structure and properties It belongs to the class of cyclobutene-1,2-diones, which are characterized by a four-membered ring containing two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(2-methylpropoxy)cyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid derivatives with appropriate alcohols. One common method is the esterification of squaric acid with 2-methylpropanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(2-methylpropoxy)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the 2-methylpropoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3,4-Bis(2-methylpropoxy)cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3,4-Bis(2-methylpropoxy)cyclobut-3-ene-1,2-dione exerts its effects involves interactions with various molecular targets. The compound’s cyclobutene-1,2-dione core can participate in electron transfer reactions, influencing redox processes in biological systems. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and materials science.
Comparison with Similar Compounds
Similar Compounds
3,4-Dianilinocyclobut-3-ene-1,2-dione: Known for its applications in organic synthesis and materials science.
3,4-Bis(dimethylamino)cyclobut-3-ene-1,2-dione: Studied for its electronic properties and potential use in electronic devices.
3,4-Bis(phenylamino)cyclobut-3-ene-1,2-dione: Used in the synthesis of dyes and pigments.
Uniqueness
3,4-Bis(2-methylpropoxy)cyclobut-3-ene-1,2-dione is unique due to its specific substituents, which impart distinct physical and chemical properties. Its 2-methylpropoxy groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3,4-bis(2-methylpropoxy)cyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-7(2)5-15-11-9(13)10(14)12(11)16-6-8(3)4/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIREZQLXZTHDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C(=O)C1=O)OCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90815009 |
Source
|
Record name | 3,4-Bis(2-methylpropoxy)cyclobut-3-ene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90815009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61699-64-7 |
Source
|
Record name | 3,4-Bis(2-methylpropoxy)cyclobut-3-ene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90815009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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